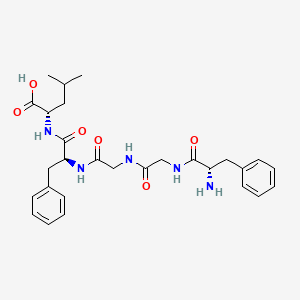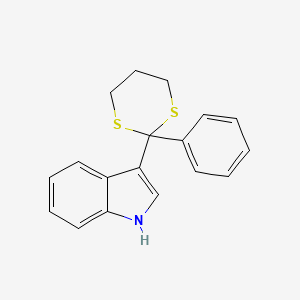
3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole is an organic compound that features a unique structure combining an indole ring with a dithiane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole typically involves the reaction of 2-phenyl-1,3-dithiane with an indole derivative under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dithiane ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified dithiane derivatives.
Substitution: Substituted indole derivatives.
科学的研究の応用
3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiane moiety can act as a protecting group or a reactive intermediate in various chemical reactions, influencing the overall reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
2-Phenyl-1,3-dithiane: A simpler compound with similar dithiane functionality.
Tert-butyldimethyl(2-phenyl-1,3-dithian-2-yl)silane: Contains a similar dithiane moiety but with additional silicon-based groups.
Uniqueness
3-(2-Phenyl-1,3-dithian-2-yl)-1H-indole is unique due to the combination of the indole ring and the dithiane moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
CAS番号 |
57621-00-8 |
|---|---|
分子式 |
C18H17NS2 |
分子量 |
311.5 g/mol |
IUPAC名 |
3-(2-phenyl-1,3-dithian-2-yl)-1H-indole |
InChI |
InChI=1S/C18H17NS2/c1-2-7-14(8-3-1)18(20-11-6-12-21-18)16-13-19-17-10-5-4-9-15(16)17/h1-5,7-10,13,19H,6,11-12H2 |
InChIキー |
JIXINWOSAJVXJU-UHFFFAOYSA-N |
正規SMILES |
C1CSC(SC1)(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
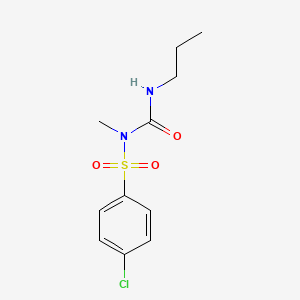
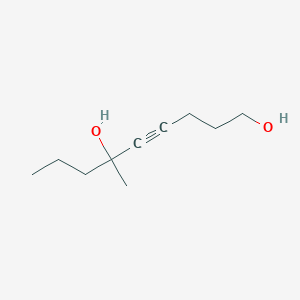
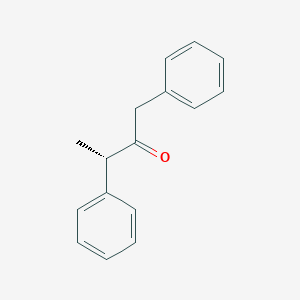
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
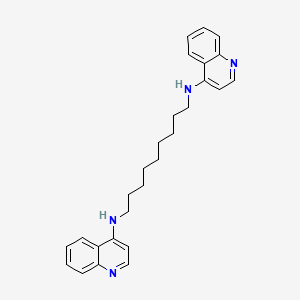
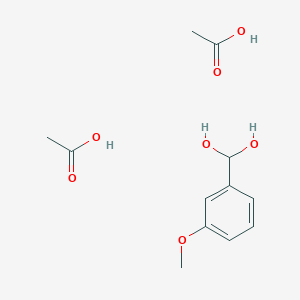
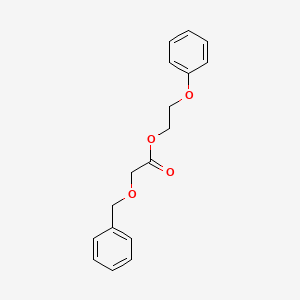
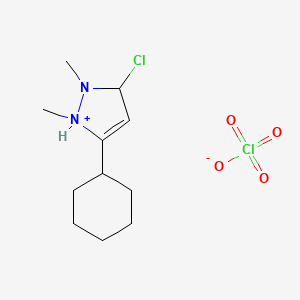
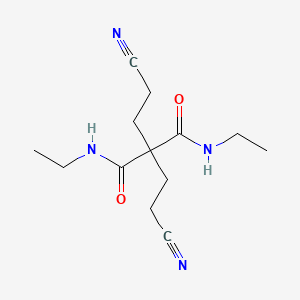
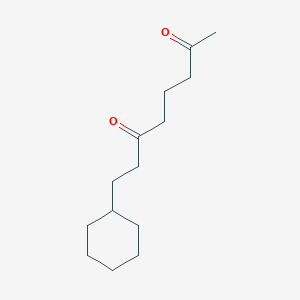
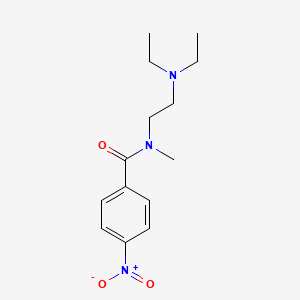
![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)
